molecular formula C12H18ClNO3 B13638648 Methyl (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate hydrochloride

Methyl (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate hydrochloride

Cat. No.: B13638648
M. Wt: 259.73 g/mol
InChI Key: KJIXJNWQADIOQQ-UHFFFAOYSA-N
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Description

Methyl (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate;hydrochloride is a chemical compound with significant applications in various scientific fields This compound is known for its unique structure, which includes an amino group, a hydroxy group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate;hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-2,6-dimethylbenzaldehyde and an amino acid derivative.

    Condensation Reaction: The starting materials undergo a condensation reaction to form an intermediate compound.

    Reduction: The intermediate compound is then reduced to form the desired product.

    Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The dimethylphenyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles such as halogens and sulfonyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino group may yield an amine.

Scientific Research Applications

Methyl (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups play a crucial role in its binding to target molecules, while the dimethylphenyl group contributes to its overall stability and reactivity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate: Lacks the dimethyl groups, which may affect its reactivity and stability.

    Methyl (2S)-2-amino-3-(4-methoxy-2,6-dimethylphenyl)propanoate: Contains a methoxy group instead of a hydroxy group, which may alter its chemical properties.

Uniqueness

Methyl (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate;hydrochloride is unique due to the presence of both hydroxy and dimethyl groups, which contribute to its distinct chemical reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various scientific research and industrial applications.

Biological Activity

Methyl (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate hydrochloride, commonly referred to as a derivative of phenylalanine, is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C11H15NO3·HCl
  • Molecular Weight : 209.24 g/mol
  • CAS Number : 123715-02-6

The compound's structure includes a chiral center at the second carbon, contributing to its specific biological interactions.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of this compound. Its mechanism involves modulation of GABA_A receptors, which are crucial for inhibitory neurotransmission in the brain. In experimental models, it has demonstrated efficacy in reducing seizure activity.

Case Study: Efficacy in Animal Models

A study conducted on mice showed that administration of this compound significantly reduced the frequency and duration of seizures induced by pentylenetetrazole (PTZ). The median effective dose (ED50) was determined to be approximately 23.30 ± 0.35 mg/kg, indicating strong anticonvulsant properties compared to standard treatments .

Antitumor Activity

The compound has also been investigated for its anticancer potential. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.5
A549 (Lung)22.3
HeLa (Cervical)18.7

The structure-activity relationship (SAR) studies suggest that the hydroxyl group on the phenyl ring enhances its interaction with cellular targets involved in tumor growth inhibition.

Antioxidant Properties

This compound has shown significant antioxidant activity in vitro. The presence of the hydroxyl group is believed to contribute to its ability to scavenge free radicals and reduce oxidative stress in cells.

The antioxidant mechanism involves the donation of hydrogen atoms to free radicals, thereby stabilizing them and preventing cellular damage. This property is particularly beneficial in neuroprotective applications.

Neuroprotective Effects

In addition to its anticonvulsant activity, this compound has demonstrated neuroprotective effects in models of neurodegeneration. It appears to protect neuronal cells from apoptosis induced by oxidative stress.

Research Findings

Studies utilizing neuronal cell lines exposed to oxidative stress showed that treatment with this compound resulted in a significant reduction in cell death compared to untreated controls .

Properties

Molecular Formula

C12H18ClNO3

Molecular Weight

259.73 g/mol

IUPAC Name

methyl 2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate;hydrochloride

InChI

InChI=1S/C12H17NO3.ClH/c1-7-4-9(14)5-8(2)10(7)6-11(13)12(15)16-3;/h4-5,11,14H,6,13H2,1-3H3;1H

InChI Key

KJIXJNWQADIOQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)OC)N)C)O.Cl

Origin of Product

United States

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